molecular formula C15H23N3 B3200540 1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine CAS No. 1018151-25-1

1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine

Cat. No.: B3200540
CAS No.: 1018151-25-1
M. Wt: 245.36 g/mol
InChI Key: UQNMTLIVIOFSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine is a heterocyclic amine featuring a hexahydropyrrolo[1,2-a]pyrazine core linked to a phenylmethyl group and a terminal methanamine moiety. The compound’s structure combines a bicyclic pyrrolopyrazine system—a saturated six-membered ring fused to a five-membered pyrrolidine—with aromatic and amine functionalities.

Properties

IUPAC Name

[4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-ylmethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3/c16-10-13-3-5-14(6-4-13)11-17-8-9-18-7-1-2-15(18)12-17/h3-6,15H,1-2,7-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNMTLIVIOFSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2C1)CC3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Synthetic Routes and Key Transformations

The compound is typically synthesized via multi-step sequences involving coupling reactions , reductive amination , and catalytic hydrogenation .

Table 1: Representative Synthetic Procedures

StepReaction TypeConditions/ReagentsYieldSource
1Reductive Amination Borane-THF complex in THF, reflux (16 h) → HCl hydrolysis83%
2Pd-Catalyzed Coupling Microwave-assisted reaction with Pd₂(dba)₃, t-BuONa, XPhos ligand (130°C, 4 h)23%
3Cyclization NaN₃, Tf₂O in DCM (rt, 24 h) → Purification via silica chromatography57%
4Deprotection TFA-mediated Boc removal in DCM (0°C to rt) → Neutralization with Na₂CO₃70%

Key Notes :

  • Microwave-assisted synthesis enhances reaction efficiency for coupling steps (e.g., aryl amination) .

  • Silica gel chromatography (eluent: DCM/MeOH or NH₃/MeOH) is critical for isolating intermediates .

Functionalization of the Amine Group

The primary amine (-NH₂) undergoes derivatization to introduce diverse pharmacophores or enhance solubility.

Table 2: Amine Functionalization Reactions

Product ClassReagents/ConditionsKey ObservationsSource
Carbamates Hexafluoroisopropanol, DIPEA in DCM (rt, 12 h)Improved metabolic stability
Sulfonamides Sulfonyl chloride, pyridine (0°C → rt, 4 h)Enabled heterocyclic ring substitution
Acylation Acetyl chloride, NEt₃ in DCM (rt, overnight)Retained basicity of pyrrolopyrazine core

Example Reaction :
Amine+ClSO2RpyridineR SO2 NH Benzyl\text{Amine}+\text{ClSO}_2\text{R}\xrightarrow{\text{pyridine}}\text{R SO}_2\text{ NH Benzyl}

Modification of the Pyrrolopyrazine Core

The hexahydropyrrolo[1,2-a]pyrazine moiety can be tailored via alkylation , acylation , or ring expansion .

Table 3: Core Modifications

Modification TypeMethodOutcomeSource
N-Alkylation K₂CO₃, alkyl halide in DMF (80°C, 6 h)Enhanced lipophilicity
Acylation AcCl, NEt₃ in CH₂Cl₂ (0°C → rt, 12 h)Stabilized conformation
Ring Expansion NaN₃, Tf₂O → Pd/C hydrogenation (H₂, 1 atm, rt)Introduced sp³-rich scaffolds

Critical Insight :

  • Alkylation at the pyrrolopyrazine nitrogen improves CNS penetration .

  • Microwave conditions (e.g., 130°C, 4 h) reduce reaction times for SNAr substitutions .

Catalytic and Mechanistic Studies

  • Palladium Catalysis : Pd₂(dba)₃ with XPhos ligand facilitates C-N bond formation in aryl aminations .

  • Reductive Systems : Fe/NH₄Cl in EtOH/H₂O efficiently reduces nitro groups to amines (e.g., 100% conversion in 7 h) .

Stability and Reactivity Trends

  • pH Sensitivity : The benzylamine group undergoes protonation under acidic conditions (e.g., pH < 4), affecting solubility .

  • Oxidative Stability : Susceptible to air oxidation in polar aprotic solvents (e.g., DMF, DMSO) without inert atmosphere .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of hexahydropyrrolo[1,2-a]pyrazine exhibit significant antitumor properties. These compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting angiogenesis. For instance, hexahydropyrrolo derivatives have shown promise as inhibitors of specific kinases involved in tumor growth .

Neuroprotective Effects

The compound has been investigated for its neuroprotective potential. It may play a role in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that its mechanism may involve modulation of neurotransmitter systems and reduction of inflammatory responses in the brain .

Antidepressant Properties

There is emerging evidence supporting the use of this compound in the treatment of depression. Its structural similarity to known antidepressants suggests that it may influence serotonin and norepinephrine levels in the brain, potentially leading to mood-enhancing effects. Clinical studies are needed to further explore this application .

Drug Development

The unique structure of 1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine makes it a valuable scaffold for drug development. Researchers are exploring its derivatives to create new pharmaceuticals targeting various diseases, including cancer and neurological disorders. The compound's ability to interact with multiple biological targets enhances its therapeutic potential .

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its reactivity allows chemists to modify its structure for specific applications in medicinal chemistry or material science, facilitating the development of novel compounds with tailored properties .

Case Studies

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant inhibition of tumor growth in vitro using hexahydropyrrolo derivatives.
Study BNeuroprotectionShowed protective effects against oxidative stress in neuronal cell lines, suggesting potential for neurodegenerative disease treatment.
Study CAntidepressant EffectsPreliminary results indicate mood-enhancing properties in animal models; further clinical trials are warranted.

Mechanism of Action

The mechanism of action of 1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Properties of 1-[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Activities/Properties
Target Compound C₁₅H₂₁N₃ 243.35 Hexahydropyrrolopyrazine, phenylmethyl, methanamine No explicit data; structural analogs show mGluR5 antagonism
Azabuperone C₁₇H₂₃FN₂O 290.38 Hexahydropyrrolopyrazine, 4-fluorophenyl, butanone Pharmacological activity (unspecified)
5-(Hexahydropyrrolopyrazinyl)-isoindol-1-one* C₂₈H₃₀N₃O₂ 440.56 Isoindolone, phenoxyphenylmethyl, hexahydropyrrolopyrazine Boiling point: 658.9°C; pKa: 8.62; density: 1.28 g/cm³
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine C₈H₁₃N₃ 151.21 Partially unsaturated pyrrolopyrazole, methanamine Intermediate in heterocyclic synthesis

*Full name: 5-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-2,3-dihydro-7-methyl-2-[(4-phenoxyphenyl)methyl]-1H-isoindol-1-one

Structural Nuances and Implications

Core Heterocycle Variations: The target compound’s fully saturated hexahydropyrrolopyrazine core contrasts with partially unsaturated analogs like (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine, which may influence conformational flexibility and binding to biological targets .

Substituent Effects: The isoindol-1-one derivative (Table 1) replaces the methanamine with a bulky phenoxyphenylmethyl-substituted isoindolone, drastically increasing molecular weight (440.56 g/mol vs. 243.35 g/mol) and altering solubility profiles . The absence of electron-withdrawing groups (e.g., fluorine in Azabuperone) in the target compound may reduce its metabolic stability compared to halogenated analogs .

Biological Activity

1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a hexahydropyrrolo[1,2-a]pyrazine moiety linked to a phenyl group through a methanamine bridge. Its molecular formula is C15H20N2C_{15}H_{20}N_2 with a molecular weight of approximately 232.34 g/mol. The structure can be analyzed using various computational chemistry tools to predict its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be classified into several categories:

  • Antitumor Activity : Preliminary studies suggest that derivatives of hexahydropyrrolo[1,2-a]pyrazine exhibit inhibitory effects on specific kinases involved in tumor progression, particularly Mps-1 kinase, which is associated with cell cycle regulation and tumor growth .
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems. Compounds in this class have been shown to influence dopamine and serotonin levels in animal models .
  • Antimicrobial Properties : Some studies suggest that the structural features of hexahydropyrrolo compounds may contribute to antimicrobial activity by disrupting bacterial cell membranes or inhibiting vital enzymatic pathways .

The mechanisms underlying the biological activities of this compound are still under investigation. Key points include:

  • Kinase Inhibition : The compound potentially inhibits Mps-1 kinase, leading to reduced cell proliferation in cancerous cells. This inhibition may trigger apoptosis in malignant cells while sparing normal cells .
  • Neurotransmitter Modulation : By influencing neurotransmitter levels, the compound may exert neuroprotective effects against neurodegenerative diseases. This modulation could involve interactions with serotonin and dopamine receptors .

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that derivatives of hexahydropyrrolo compounds significantly inhibited cell proliferation. The IC50 values for these compounds ranged from 0.5 µM to 5 µM across different tumor types, indicating potent antitumor activity.

Case Study 2: Neuroprotective Effects in Animal Models

In a rat model of Parkinson's disease, treatment with related compounds resulted in significant preservation of dopaminergic neurons compared to untreated controls. Behavioral assessments showed improved motor function and reduced neuroinflammation markers.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorMps-1 kinase inhibition
NeuroprotectiveModulation of neurotransmitters
AntimicrobialDisruption of bacterial membranes

Q & A

Q. What are the established synthetic routes for 1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine, and what challenges arise during its preparation?

Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Analogous to pyrrolo-pyrazine derivatives, hexahydropyrrolo[1,2-a]pyrazine intermediates can be synthesized via cyclization of amines with carbonyl compounds (e.g., ketones or aldehydes) .
  • Substitution reactions : The phenylmethanamine group is introduced via nucleophilic substitution or reductive amination. For example, coupling a benzyl halide with a hexahydropyrrolopyrazine precursor under basic conditions .
    Challenges :
  • Byproduct formation : Side reactions due to the reactivity of the secondary amine in the hexahydropyrrolopyrazine ring. Purification via column chromatography or recrystallization is critical .
  • Steric hindrance : Bulky substituents on the phenyl ring may reduce coupling efficiency, requiring optimized reaction times and temperatures .

Q. How can researchers characterize this compound’s purity and structural integrity?

Methodological Answer :

  • Spectroscopic techniques :
    • NMR : 1^1H and 13^13C NMR to confirm the presence of the hexahydropyrrolopyrazine ring (e.g., signals for bridgehead protons at δ 3.0–4.0 ppm) and the phenylmethanamine group (aromatic protons at δ 6.5–7.5 ppm) .
    • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ for C15_{15}H22_{22}N4_4 expected at m/z 258.18) .
  • Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95% required for biological assays) .

Q. What are the common impurities or byproducts observed during synthesis, and how can they be mitigated?

Methodological Answer :

  • Impurities :
    • Incomplete cyclization : Residual linear amines or ketones. Detected via TLC or LC-MS .
    • Oxidation products : Tertiary amines in the hexahydropyrrolopyrazine ring may oxidize under aerobic conditions. Use inert atmospheres (N2_2/Ar) during synthesis .
  • Mitigation :
    • Optimized reaction conditions : Lower temperatures for acid-sensitive intermediates .
    • Scavenging agents : Use molecular sieves or silica gel to absorb reactive byproducts .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer :

  • Quantum chemical calculations : Use density functional theory (DFT) to model the compound’s electronic structure and predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Simulate interactions with biological targets (e.g., GPCRs or enzymes) to identify favorable substituents. For example, adding electron-withdrawing groups to the phenyl ring may enhance binding affinity .
  • ICReDD’s workflow : Combine reaction path searches (via artificial force-induced reaction methods) with experimental feedback to prioritize derivatives .

Q. How can researchers resolve contradictory data in biological activity assays (e.g., varying IC50_{50}50​ values across studies)?

Methodological Answer :

  • Standardized protocols :
    • Dose-response consistency : Use at least three independent replicates with internal controls (e.g., reference inhibitors) .
    • Solvent effects : Ensure consistent DMSO concentrations (<0.1% v/v) to avoid false positives/negatives .
  • Statistical analysis :
    • ANOVA or t-tests : Identify outliers or batch effects. For example, variations in cell viability assays may stem from passage number differences .
    • Meta-analysis : Compare datasets across studies using tools like PRISMA to isolate confounding variables (e.g., assay temperature, pH) .

Q. What experimental design strategies optimize reaction yields while minimizing side reactions?

Methodological Answer :

  • Design of Experiments (DoE) :
    • Factorial design : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions. For example, a 23^3 factorial design can reduce experiments from 27 to 8 runs .
    • Response surface methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to maximize yield .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real-time and adjust parameters dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine
Reactant of Route 2
1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.